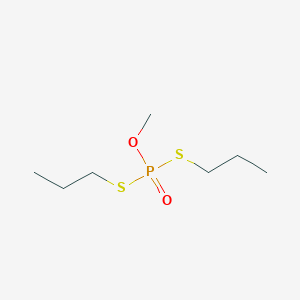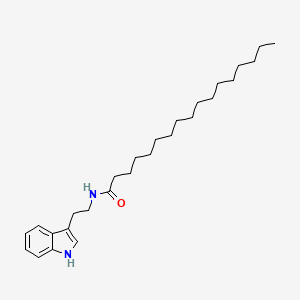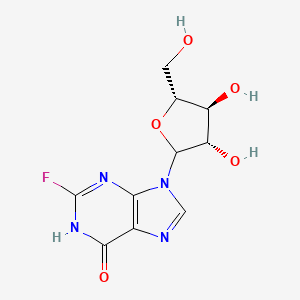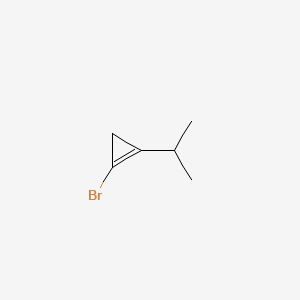
1,2-Dihydropyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydropyridin-5-amine is a derivative of dihydropyridine, a class of compounds known for their significant role in medicinal chemistry. Dihydropyridines are well-known for their biological properties and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydropyridin-5-amine can be synthesized through various methods. One common approach involves the dearomatization of pyridines using amine borane as a reducing agent. This method is advantageous due to its mild reaction conditions and high selectivity . Another method involves the electrochemical synthesis from piperidines, which allows for regioselective introduction of substituents .
Industrial Production Methods
Industrial production of this compound often utilizes the Hantzsch dihydropyridine synthesis. This method involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia, followed by oxidation to yield the desired dihydropyridine derivative .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydropyridin-5-amine undergoes various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Introduction of various substituents at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Amine borane and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Pyridine-3,5-dicarboxylates.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridines.
Scientific Research Applications
1,2-Dihydropyridin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological oxidation-reduction reactions.
Medicine: Investigated for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the synthesis of natural products and pharmaceuticals
Mechanism of Action
The mechanism of action of 1,2-dihydropyridin-5-amine involves its interaction with molecular targets such as enzymes and receptors. It can act as a calcium channel blocker, similar to other dihydropyridines, by binding to and blocking voltage-gated L-type calcium channels. This results in vasodilation and reduced blood pressure .
Comparison with Similar Compounds
1,2-Dihydropyridin-5-amine can be compared with other dihydropyridine derivatives such as 1,4-dihydropyridine. While both share similar structural features, this compound is unique due to its specific substitution pattern and potential for regioselective synthesis . Similar compounds include:
1,4-Dihydropyridine: Known for its role in calcium channel blockers like nifedipine.
Tetrahydropyridine: Studied for its biological activities and synthetic applications.
Properties
Molecular Formula |
C5H8N2 |
|---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
1,2-dihydropyridin-5-amine |
InChI |
InChI=1S/C5H8N2/c6-5-2-1-3-7-4-5/h1-2,4,7H,3,6H2 |
InChI Key |
SWGVOYYOUNNVQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=CN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine](/img/structure/B13832014.png)
![(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid](/img/structure/B13832016.png)



